molecular formula C6H14N2 B1205859 4-(Aminomethyl)piperidine CAS No. 7144-05-0

4-(Aminomethyl)piperidine

Cat. No. B1205859
CAS RN: 7144-05-0
M. Wt: 114.19 g/mol
InChI Key: LTEKQAPRXFBRNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)piperidine derivatives and related piperidines has been explored through various methods. An efficient and stereoselective synthesis approach involving gold catalysis has been reported, highlighting the synthetic utility of this method for generating piperidin-4-ones, a closely related compound class. This process involves a formal [4+2] synthesis from secondary amines via a key gold catalysis step without requiring purification of tertiary amine intermediates, demonstrating moderate to excellent diastereoselectivities (Cui, Peng, & Zhang, 2009). Additionally, a modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols has been developed, showcasing the flexibility and high efficiency of this method (Cui, Li, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives, such as 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride), has been characterized by single-crystal X-ray diffraction, revealing the piperidine ring adopts a chair conformation with the COOH group in the equatorial position, providing insight into the structural features of this chemical class (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

4-Substituted-4-aminopiperidine, a structural motif similar to this compound, has been synthesized through an efficient method, showcasing the versatility of this scaffold in the development of CCR5 antagonists. This synthesis employs isonipecotate as a starting material and Curtius rearrangement as a key step, demonstrating the chemical reactivity and potential pharmaceutical applications of these piperidine derivatives (Jiang, Song, & Long, 2004).

Physical Properties Analysis

The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate has been reported, providing insights into the physical properties of piperidine derivatives. This structure is stabilized by hydrogen bonding and C-H…π interactions, underscoring the importance of non-covalent interactions in determining the physical properties of these compounds (Khan, Ibrar, Lal, Altaf, & White, 2013).

Scientific Research Applications

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which contain structural elements of 4-(Aminomethyl)piperidine, have been investigated for their potential as nonanticholinergic gastric antisecretory drugs. These compounds, such as fenoctimine, show promise in the treatment of peptic ulcer disease and have been subjected to clinical trials (Scott et al., 1983).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized via an atom-economic and stereoselective process involving this compound, have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential in developing new antimycobacterial agents (Kumar et al., 2008).

Peptide Synthesis

The FMOC/4-AMP technique, using this compound, facilitates the rapid continuous solution synthesis of peptides. This method, applied to the synthesis of tachykinin peptides, yields purer products and higher yields, highlighting its utility in peptide synthesis (Beyermann et al., 1990).

Local Anesthetic Action

4-Phenylpiperidine derivatives with a this compound component have shown promising local anesthetic action. These compounds demonstrate strong infiltration anesthetic properties, surpassing traditional anesthetics like lidocaine in certain aspects (Igarashi et al., 1983).

Synthesis of Fenspiride HCl

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in Fenspiride HCl synthesis, can be efficiently synthesized using environmentally friendly methods involving this compound. This approach is safer and more cost-effective compared to traditional methods (Panchabhai et al., 2021).

Targeting the Ribosomal Decoding Site

Piperidine glycosides, incorporating the 3-(aminomethyl)piperidine scaffold, are being studied for their potential as antibiotics. These compounds target the bacterial decoding-site RNA, offering a promising approach to developing novel antibiotics that might circumvent existing bacterial resistance mechanisms (Simonsen et al., 2003).

Synthesis of Trans-4-Aminomethyl-piperidin-3-ol

Diastereoselective routes for synthesizing trans-4-aminomethyl-piperidin-3-ol have been developed. These methods provide access to 3,4-disubstituted piperidines, essential for pharmaceutical and chemical research (Gijsen et al., 2008).

Safety and Hazards

4-(Aminomethyl)piperidine causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, and not ingesting .

Future Directions

Piperidines, including 4-(Aminomethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

4-(Aminomethyl)piperidine (4-AMP) is a trifunctional amine

Mode of Action

The mode of action of 4-AMP involves its interaction with its targets to bring about a change in their function. It has been used in the synthesis of Schiff bases . Schiff bases are often used in the creation of complex organic compounds, including pharmaceuticals, due to their ability to act as ligands.

Biochemical Pathways

It is known that 4-amp can be used in the preparation of linear poly(amido amine)s . These polymers can form micelles, which are often used in drug delivery systems to enhance the solubility of hydrophobic drugs and improve their bioavailability .

Result of Action

It is known that 4-amp can be used as a linker for the synthesis of dendron-oms hybrids . These hybrids have potential applications in various fields, including drug delivery, due to their unique structural properties.

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and linear poly(amido amine)s, which form micelles for controlled drug delivery . It interacts with various enzymes and proteins, including cytochrome P450 monooxygenase, which is involved in its metabolism . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes such as glutamine synthetase-like protein and cytochrome P450 monooxygenase, which play roles in its metabolic pathways . These interactions can lead to changes in cellular function, including alterations in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it acts as a small molecule inhibitor of CD4-gp120 binding, which is significant in the context of HIV research . Additionally, it is involved in the synthesis of Schiff bases, which are important in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable, with a boiling point of 200°C and a melting point of 25°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or inhibition, while at higher doses, it could potentially cause toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 monooxygenase and glutamine synthetase-like protein . These enzymes facilitate its metabolism and degradation, leading to the formation of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

properties

IUPAC Name

piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEKQAPRXFBRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064569
Record name 4-Piperidinemethanamine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7144-05-0
Record name 4-(Aminomethyl)piperidine
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Record name 4-Piperidinemethanamine
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Record name 4-(Aminomethyl)piperidine
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Record name 4-Piperidinemethanamine
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Record name 4-Piperidinemethanamine
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Record name 4-piperidylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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